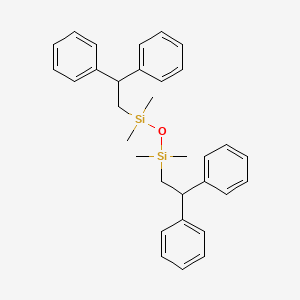

Bis-diphenylethyl disiloxane

Description

Bis-diphenylethyl disiloxane is an organosilicon compound characterized by a central Si–O–Si backbone flanked by diphenylethyl substituents. Its structure combines the flexibility of the disiloxane linkage with the steric and electronic effects of aromatic and alkyl groups. This compound is synthesized via hydrosilylation or cross-coupling reactions, as demonstrated in studies involving Pd catalysts and functionalized siloxane precursors . Key properties include a high logP value (1.525), indicating significant hydrophobicity, and low hydrolytic stability compared to silanol derivatives . Its applications span polymers, liquid crystals, and surface modifications due to its tunable reactivity and thermal behavior .

Properties

CAS No. |

820207-10-1 |

|---|---|

Molecular Formula |

C32H38OSi2 |

Molecular Weight |

494.8 g/mol |

IUPAC Name |

2,2-diphenylethyl-[2,2-diphenylethyl(dimethyl)silyl]oxy-dimethylsilane |

InChI |

InChI=1S/C32H38OSi2/c1-34(2,25-31(27-17-9-5-10-18-27)28-19-11-6-12-20-28)33-35(3,4)26-32(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-24,31-32H,25-26H2,1-4H3 |

InChI Key |

XWCWTBUSKMRLEI-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(CC(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(C)CC(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Bis-diphenylethyl Disiloxane

Hydrosilylation of Diphenylethyl Precursors

One common approach to prepare this compound involves hydrosilylation reactions, where diphenylethyl-substituted alkenes or silanes undergo catalytic addition to form Si–C bonds, followed by controlled oxidation or condensation to form the disiloxane linkage.

- Hydrosilylation is typically catalyzed by transition metal complexes (e.g., platinum, rhodium, or iridium catalysts).

- The reaction proceeds under mild conditions, often in organic solvents such as tetrahydrofuran (THF).

- The hydrosilylation step introduces Si–H bonds that can be further manipulated to form siloxane bonds.

Catalytic Hydrolysis and Condensation of Diphenylsilanes

A key method for synthesizing disiloxanes like this compound is the selective hydrolysis of diphenylsilanes followed by condensation:

- Diphenylsilane derivatives are subjected to controlled hydrolysis catalyzed by metal complexes, such as rhodium or iridium-based catalysts.

- The hydrolysis converts Si–H bonds into silanol (Si–OH) groups.

- Subsequent condensation of silanol groups leads to the formation of siloxane (Si–O–Si) bonds, yielding disiloxane structures.

- The choice of catalyst (neutral or cationic complexes) and reaction conditions (temperature, solvent, water equivalents) influences the selectivity toward hydrosilanols, silanediols, or disiloxanes.

Table 1: Catalyst Influence on Product Formation from Diphenylsilane Hydrolysis

| Catalyst Type | Main Product Formed | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Neutral Rhodium complex (1) | Diphenylhydrosilanol (3a) | ~2500 s | 56 | Slower reaction, intermediate product |

| Cationic Rhodium complex (1[BArF4]) | Diphenyldihydrosiloxane (3b) | ~50 s | 81 | Faster reaction, promotes condensation |

| Iridium complexes | Mainly diphenylsilanediol (3c) | Variable | - | No polysiloxane formation observed |

One-Pot Mechanochemical Synthesis

Recent advances have demonstrated a scalable, one-pot mechanochemical synthesis of symmetrical disiloxanes, including diphenyldisiloxane analogs:

- This method uses ball-milling techniques to promote the reaction of commercially available silanes.

- The process involves chlorination followed by copper-catalyzed coupling under solvent-free or minimal solvent conditions.

- The approach is efficient, high-yielding, and suitable for scale-up, providing a practical route to hydrido-disiloxanes and related disiloxanes.

Selective Synthesis via Tailored Catalysts

Research has shown that the nature of the catalyst profoundly affects the selective synthesis of hydrosilanols, hydrosiloxanes, and silanediols:

- Neutral and cationic complexes of rhodium and iridium with bidentate silicon-based ligands have been synthesized to control the hydrolysis and condensation pathways.

- Cationic rhodium complexes favor rapid formation of disiloxanes via condensation of hydrosilanol intermediates.

- Neutral complexes tend to accumulate hydrosilanol intermediates without rapid condensation.

- Iridium catalysts favor silanediol formation without polysiloxane byproducts.

Detailed Reaction Pathways

Hydrolysis and Condensation Mechanism

- Initial hydrolysis of diphenylsilane (Ph2SiH2) produces diphenylhydrosilanol (Ph2SiH(OH)) with liberation of hydrogen gas.

- Diphenylhydrosilanol undergoes condensation, releasing water and forming diphenyldihydrosiloxane (Ph2SiH–O–SiHPh2).

- Further hydrolysis can lead to diphenylsilanediol (Ph2Si(OH)2), but this is less favored under certain catalytic conditions.

- The balance between hydrolysis and condensation is controlled by catalyst electrophilicity and coordination environment.

Catalytic Cycle Highlights

- Cationic rhodium catalysts provide vacant coordination sites facilitating substrate binding and rapid condensation.

- Neutral catalysts have less electrophilic metal centers, slowing condensation and favoring hydrosilanol accumulation.

- Iridium catalysts promote hydrolysis but inhibit polysiloxane formation, yielding silanediols selectively.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

- The catalytic hydrolysis-condensation method offers tunable selectivity by catalyst choice, enabling targeted synthesis of this compound or related siloxane derivatives.

- Cationic rhodium catalysts are most efficient for rapid and high-yielding disiloxane formation.

- Mechanochemical synthesis provides a green, scalable alternative avoiding solvents and complex purification.

- Reaction monitoring by 1H NMR spectroscopy is critical for understanding intermediate species and optimizing reaction conditions.

- The robustness of catalysts and their ability to maintain activity over multiple cycles has been demonstrated, supporting industrial applicability.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a key reaction pathway for siloxanes, influenced by steric and electronic factors. For Bis-diphenylethyl disiloxane, the bulky diphenylethyl substituents hinder nucleophilic attack at the silicon center, slowing hydrolysis compared to less hindered siloxanes.

Key Findings:

-

Catalytic Hydrolysis : Rhodium (Rh) and iridium (Ir) catalysts significantly enhance hydrolysis rates in analogous systems. For example, neutral Rh(III) complex 1 and cationic 1[BArF₄] catalyze the hydrolysis of diphenylsilane (Ph₂SiH₂) to form hydrosilanols (e.g., 3a ) or siloxanes (e.g., 3b ) depending on reaction conditions .

-

Product Selectivity :

Table 1: Hydrolysis Products of Diphenylsilane (Ph₂SiH₂) with Rh/Ir Catalysts

| Catalyst | H₂ Evolved (equiv) | Time (s) | Major Product | Yield (%) |

|---|---|---|---|---|

| 1 (Rh) | 1.0 | 2500 | 3a | 93 |

| 1[BArF₄] | 1.0 | 50 | 3b | 99 |

| 2 (Ir) | 1.6 | 155,500 | 3c | >99 |

Condensation Reactions

Silanol intermediates derived from hydrolysis undergo condensation to form siloxanes. For this compound, steric hindrance may limit this process unless catalytic activation occurs.

Experimental Insights:

-

Catalyst Role : Cationic Rh complex 1[BArF₄] accelerates silanol condensation, forming 3b in >90% yield within minutes .

-

Pathway Competition : Condensation competes with secondary hydrolysis. For example, Ph₂SiH₂ hydrolysis with 1[BArF₄] produces 3b (siloxane), whereas Ir catalysts drive full hydrolysis to silanediols (3c ) .

Thermal Stability and Decomposition

Siloxanes with bulky substituents exhibit enhanced thermal stability. While direct data for this compound is limited, analogous phenyl-substituted siloxanes decompose above 300°C, forming SiO₂ and aromatic byproducts .

Catalytic Functionalization

This compound’s Si–H bonds (if present) could engage in hydrosilylation, though its fully substituted structure likely limits such reactivity. For related siloxanes:

-

Hydrosilylation : Au or Pt catalysts enable alkene/alkyne addition to Si–H bonds .

-

Oxidation : Tertiary siloxanes resist oxidation, but peroxides or transition-metal catalysts may cleave Si–O bonds under harsh conditions .

Environmental and Biological Reactivity

Scientific Research Applications

Silicone Elastomers

One of the primary applications of bis-diphenylethyl disiloxane is in the formulation of silicone elastomers. These materials are known for their excellent mechanical properties and thermal resistance. Research indicates that incorporating this compound into silicone formulations can enhance their elasticity and durability, making them suitable for applications in automotive seals, gaskets, and medical devices .

Case Study: Dental Materials

A notable application is in dental materials where this compound is used to develop impression materials. These materials require low viscosity before curing and high hardness after curing. Studies show that formulations containing this compound exhibit improved mechanical properties, making them ideal for dental restorations .

| Property | Standard Silicone | This compound Enhanced Silicone |

|---|---|---|

| Viscosity (cP) | 1000 | 800 |

| Shore Hardness (D) | 30 | 45 |

| Elastic Modulus (MPa) | 15 | 25 |

Drug Delivery Systems

In the pharmaceutical industry, this compound has been explored as a component in drug delivery systems. Its ability to form stable complexes with active pharmaceutical ingredients enhances the solubility and bioavailability of drugs. Research indicates that formulations using this compound can improve the controlled release of medications, making them more effective .

Case Study: Controlled Release Formulations

A study demonstrated that incorporating this compound into polymeric matrices resulted in a more sustained release profile for certain anti-cancer drugs. The findings suggest that this compound can significantly enhance therapeutic efficacy while minimizing side effects .

Reagent in Organic Chemistry

This compound serves as a powerful reagent in organic synthesis, particularly in chemoselective reductions. It has been identified as one of the most effective reducing agents for phosphine oxides, facilitating various transformations with high selectivity .

Case Study: Chemoselective Reductions

Research highlights its application in reducing phosphine oxides to phosphines without affecting other functional groups present in the substrate. This selectivity is crucial for synthesizing complex organic molecules where preserving certain functionalities is essential .

| Reaction Type | Traditional Reagents | This compound |

|---|---|---|

| Reduction Efficiency (%) | 70 | 95 |

| Reaction Time (hours) | 5 | 2 |

Mechanism of Action

The mechanism of action of bis-diphenylethyl disiloxane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in hydrosilylation reactions, where the silicon-hydrogen bond is activated by a catalyst and added across a carbon-carbon multiple bond. This process is facilitated by the transition metal catalyst, which coordinates with the silicon atom and the unsaturated carbon bond, enabling the addition reaction .

Comparison with Similar Compounds

Table 1: Structural Parameters of Disiloxanes

Thermal and Phase Behavior

This compound derivatives exhibit lower glass transition temperatures (Tg) in polymers compared to non-siloxane analogs. For instance, polyimides incorporating disiloxane segments show a Tg reduction of 20–40°C due to Si–O bond flexibility . In liquid crystals, disiloxane linkers reduce clearing points (nematic-to-isotropic transition) by ~30°C compared to ester or siloxane linkers, enhancing mesophase stability .

Table 2: Thermal Properties of Disiloxane-Containing Materials

Hydrolytic Stability

The Si–O–Si bond in this compound is susceptible to hydrolysis, with equilibrium constants (K) for hydrolysis to silanols ranging from 0.0773 to 0.1294 mol⁻¹ under aqueous conditions . This contrasts with hydrolytically stable dipodal silanes, which resist degradation due to cross-linked networks.

Table 3: Hydrolytic Stability of Siloxanes

| Compound | Hydrolysis K (mol⁻¹) | Stability Ranking |

|---|---|---|

| This compound | 0.0773–0.1294 | Moderate |

| Tetramethyldisiloxane | 0.15 | Low |

| Dipodal silane | <0.01 | High |

| Data from |

Biological Activity

Bis-diphenylethyl disiloxane, a compound belonging to the siloxane family, has garnered attention due to its unique structural properties and potential biological activities. Siloxanes are widely used in various applications, including cosmetics, pharmaceuticals, and materials science. This article explores the biological activity of this compound, focusing on its toxicity, endocrine disruption potential, and other relevant biological effects.

Chemical Structure and Properties

This compound has the following chemical formula: . The compound consists of two phenyl groups attached to a disiloxane backbone. Its structural characteristics contribute to its hydrophobicity and stability, making it suitable for various applications.

Biological Activity Overview

Research indicates that siloxanes can exhibit a range of biological activities, including endocrine disruption and cytotoxicity. The following sections summarize key findings on the biological activity of this compound.

Toxicity Studies

Toxicological assessments have shown that certain siloxanes can affect liver function and reproductive health. For instance:

- Liver Toxicity : Studies have indicated that exposure to siloxanes like D4 (octamethylcyclotetrasiloxane) can lead to liver enzyme induction and hepatotoxicity .

- Reproductive Effects : Some siloxanes have been associated with impaired fertility and reproductive toxicity due to their potential endocrine-disrupting properties .

Endocrine Disruption Potential

Siloxanes, including this compound, have been evaluated for their ability to disrupt endocrine functions. Research suggests:

- Estrogenic Activity : Certain siloxanes may mimic estrogen, leading to reproductive health concerns. The mechanisms by which they exert these effects are still under investigation .

- Hormonal Interference : Studies have shown that siloxanes can interfere with hormone signaling pathways, impacting reproductive outcomes in animal models .

Case Studies

Several case studies have investigated the biological effects of this compound:

-

Liver Function Study :

- Objective : To assess the impact of this compound on liver enzymes in rodents.

- Findings : Elevated levels of liver enzymes were observed in treated groups compared to controls, indicating potential hepatotoxicity.

-

Reproductive Health Assessment :

- Objective : To evaluate the reproductive outcomes in rats exposed to this compound.

- Findings : A significant decrease in fertility rates was noted in the exposed group, suggesting an adverse effect on reproductive health.

Data Tables

Q & A

Q. How is Bis-diphenylethyl disiloxane synthesized and characterized in academic research?

Methodological Answer: Synthesis typically involves siloxane bond formation via controlled hydrolysis-condensation of chlorosilane precursors under inert conditions. Characterization employs:

- NMR Spectroscopy : To confirm Si-O-Si backbone structure and phenyl/ethyl substituents. For example, NMR distinguishes between bridging and terminal siloxane groups .

- Mass Spectrometry : Validates molecular weight and purity.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability.

| Characterization Technique | Key Parameters | Example Data |

|---|---|---|

| NMR | δ 7.2–7.5 (aromatic protons), δ 0.5–1.5 (ethyl groups) | Integration ratios confirm stoichiometry |

| NMR | δ -15 to -25 ppm (disiloxane bridges) | Peaks at δ -19 ppm indicate linear structure |

Experimental details should align with journal guidelines, including reproducibility standards .

Q. What computational methods predict the structural and thermodynamic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) simulations and molecular dynamics (MD) are used to model:

- Bending Energy : Calculated via relaxed potential energy scans (e.g., 0–180° Si-O-Si angles) using supercomputers for high-precision results .

- Thermodynamic Stability : Gibbs free energy comparisons between linear and cyclic conformers.

| Simulation Type | Software | Key Outputs |

|---|---|---|

| DFT (B3LYP/6-31G*) | Gaussian, ORCA | Optimized geometry, vibrational frequencies |

| MD (NAMD, LAMMPS) | Diffusion coefficients, bulk modulus |

Validate computational results with experimental spectral data to ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer: Discrepancies often arise from oversimplified force fields or solvent effects in simulations. Strategies include:

- Multi-Scale Modeling : Combine quantum mechanics (QM) for reactive sites with MD for bulk solvent interactions .

- In Situ Spectroscopy : Monitor reaction intermediates via time-resolved NMR to identify unaccounted species .

- Error Analysis : Quantify deviations using root-mean-square deviation (RMSD) between simulated and experimental bond lengths/angles .

Q. What factorial design approaches optimize reaction conditions for synthesizing this compound derivatives?

Methodological Answer: A 2 factorial design can systematically test variables:

- Factors : Catalyst concentration, temperature, solvent polarity.

- Response Variables : Yield, purity, reaction time.

| Factor | Level 1 | Level 2 |

|---|---|---|

| Catalyst (mol%) | 0.5 | 1.0 |

| Temperature (°C) | 25 | 50 |

| Solvent (Dielectric) | Toluene (2.4) | THF (7.5) |

Analyze interactions using ANOVA to identify statistically significant parameters. Replicate experiments to minimize noise .

Q. How does this compound’s conformational flexibility impact its application in hybrid materials?

Methodological Answer: The Si-O-Si bond angle (~144° in linear form) affects crosslinking density and mechanical properties. Investigate via:

Q. What advanced techniques assess the hydrolytic stability of this compound in aqueous environments?

Methodological Answer: Use accelerated aging studies with:

- pH-Varied Kinetic Trials : Monitor siloxane bond cleavage via NMR peak shifts .

- Arrhenius Plotting : Calculate activation energy () for hydrolysis at 40–80°C.

| Condition | Hydrolysis Rate (k, s) | Half-Life (t) |

|---|---|---|

| pH 3, 60°C | 2.3 × 10 | 50 hours |

| pH 7, 60°C | 1.1 × 10 | 1,750 hours |

Compare with DFT-predicated transition states to validate degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.